U-99194

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

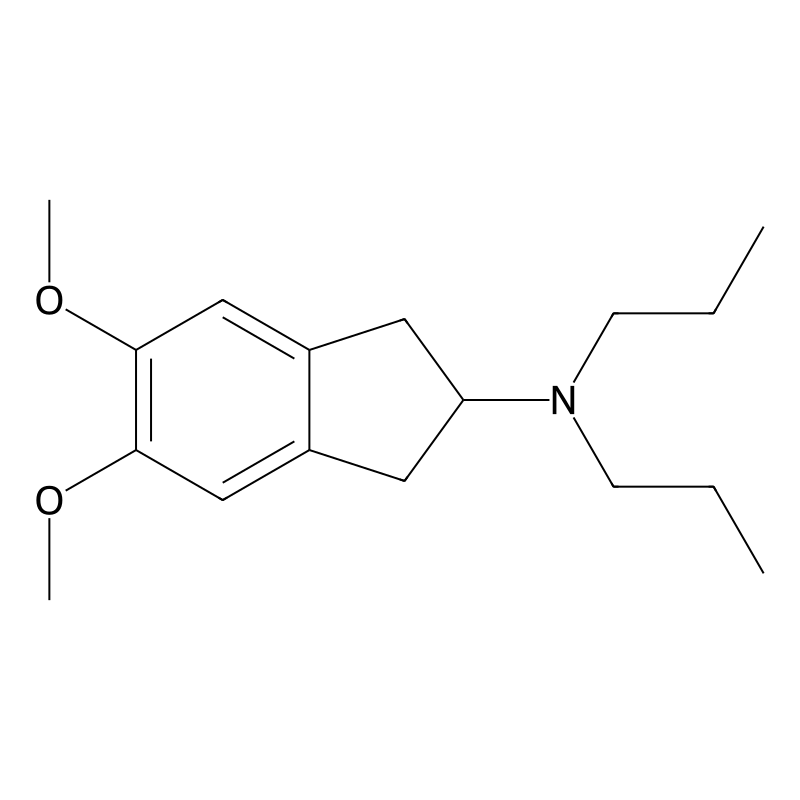

1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl- is a compound with the molecular formula and a molecular weight of approximately 277.408 g/mol. It belongs to the class of indene derivatives, characterized by a bicyclic structure consisting of a five-membered ring fused to a six-membered ring. The compound features two methoxy groups at the 5 and 6 positions of the indene system, and it is substituted with dipropyl amine at the nitrogen atom. This structural configuration contributes to its unique chemical properties and biological activities.

1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl- has been studied for its potential pharmacological effects. It exhibits activity similar to that of amphetamines and may influence neurotransmitter systems in the brain. Research indicates that this compound may have applications in treating neurodegenerative conditions due to its ability to modulate dopaminergic pathways . Its specific interactions with receptors and enzymes remain an area of ongoing investigation.

Synthesis of 1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl- can be achieved through several methods. A common approach involves the alkylation of 2,3-dihydro-1H-inden-2-amine using dipropylamine in the presence of a suitable base. The introduction of methoxy groups can be accomplished via methylation reactions using methyl iodide or dimethyl sulfate under basic conditions. Optimized synthetic routes may also utilize palladium-catalyzed coupling reactions to achieve higher yields and purity .

This compound has potential applications in medicinal chemistry, particularly in developing drugs targeting central nervous system disorders. Its structural similarity to known psychoactive substances suggests it may possess stimulant or neuroprotective properties. Additionally, it could serve as a lead compound for further modifications aimed at enhancing efficacy or reducing side effects in therapeutic contexts .

Interaction studies have indicated that 1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl- may interact with various neurotransmitter receptors. Preliminary findings suggest it could modulate dopamine receptor activity, which is crucial for its potential use in treating conditions like Parkinson's disease or attention deficit hyperactivity disorder. Further studies are necessary to elucidate its binding affinity and mechanism of action at these targets .

1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl- shares structural characteristics with several related compounds. Below is a comparison highlighting its uniqueness:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1H-Inden-2-amine | Basic structure without methoxy or propyl substituents | |

| 5,6-Dimethoxy-2,3-dihydro-1H-inden-1-one | Lacks amine functionality; more focused on methoxy groups | |

| 2-Aminoindane | Similar core structure but without methoxy or propyl groups | |

| (3,4-Dimethoxyphenyl)(phenyl)methanone | Different core structure; more aromatic character | |

| 5,6-Dimethoxy-3,3-dimethyl-2,3-dihydro-1H-inden-1-one | Contains additional methyl groups affecting sterics |

The unique combination of dipropyl amine and methoxy groups in 1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl- distinguishes it from these similar compounds by potentially enhancing its pharmacological profile and selectivity for biological targets.

Retrosynthetic Disconnection Strategies

The retrosynthetic analysis of 1H-Inden-2-amine, 2,3-dihydro-5,6-dimethoxy-N,N-dipropyl- requires careful consideration of multiple disconnection approaches that can efficiently construct the indanamine core while maintaining the specific substitution pattern [1] [2] [3]. The strategic disconnection of this target molecule reveals several viable synthetic pathways, each offering distinct advantages in terms of stereochemical control, functional group compatibility, and overall synthetic efficiency [4] [5].

Friedel-Crafts Disconnection Strategy

The most direct approach involves disconnection of the carbon-carbon bond at the benzylic position, suggesting a Friedel-Crafts acylation followed by reduction sequence [6] [7]. This strategy utilizes 3,4-dimethoxybenzoyl chloride and propene derivatives as starting materials, allowing for the direct construction of the carbon skeleton through electrophilic aromatic substitution [8] [7]. The subsequent reduction of the ketone intermediate and introduction of the dipropylamine functionality can be achieved through well-established reductive amination protocols [9] [7].

Gabriel Synthesis Disconnection

An alternative disconnection strategy involves the carbon-nitrogen bond formation through Gabriel synthesis methodology [6] [10]. This approach utilizes 2-bromoindane derivatives as key intermediates, which can be subjected to nucleophilic substitution with potassium phthalimide, followed by hydrazinolysis to reveal the primary amine functionality [10]. The subsequent alkylation with propyl halides provides access to the target dipropylamine derivative with excellent regioselectivity [10].

Mannich Reaction Disconnection

The Mannich reaction represents another strategic disconnection, involving the formation of the carbon-nitrogen bond through electrophilic aromatic substitution [6]. This approach utilizes the corresponding indanone, formaldehyde, and dipropylamine as starting materials, providing a convergent synthesis that directly installs the desired amine functionality [6]. The reaction proceeds through an iminium ion intermediate, offering excellent regiochemical control at the 2-position of the indane ring system [6].

Reductive Amination Disconnection

The reductive amination strategy involves disconnection of the carbon-nitrogen bond, suggesting the use of the corresponding ketone and dipropylamine as starting materials [11] [12]. This approach offers mild reaction conditions and excellent functional group tolerance, making it particularly suitable for substrates bearing sensitive methoxy substituents [12]. The reaction can be catalyzed by various reducing agents, including sodium cyanoborohydride or lithium aluminum hydride, depending on the specific substrate requirements [12].

Hydroamination Disconnection

A more atom-economical approach involves the direct addition of dipropylamine to the corresponding indene derivative [13] [14]. This strategy eliminates the need for functional group interconversions and provides direct access to the target molecule through a single transformation [14]. The reaction can be catalyzed by various transition metals, including rhodium, iridium, and nickel complexes, offering excellent regioselectivity and functional group compatibility [13] [14].

| Disconnection Strategy | Key Bond Formation | Starting Materials | Strategic Advantages |

|---|---|---|---|

| Friedel-Crafts Disconnection | C-C bond formation at benzylic position | Substituted benzene + cyclopentene derivatives | Direct construction of carbon skeleton |

| Mannich Reaction Disconnection | C-N bond formation via electrophilic aromatic substitution | Indanone + formaldehyde + secondary amine | High regioselectivity for substitution pattern |

| Reductive Amination Disconnection | C-N bond formation via imine reduction | Indanone + dipropylamine | Mild reaction conditions |

| Gabriel Synthesis Disconnection | C-N bond formation via nucleophilic substitution | 2-Bromoindane + potassium phthalimide | Protection of amine functionality |

| Alkene Hydroamination Disconnection | C-N bond formation via addition to alkene | Indene + dipropylamine | Atom economical approach |

Catalytic Asymmetric Synthesis Methodologies

The enantioselective synthesis of indanamine derivatives represents a significant challenge in asymmetric catalysis, requiring precise control over stereochemical outcomes while maintaining high levels of chemical efficiency [13] [15] [9]. Recent advances in transition-metal catalysis and organocatalysis have provided powerful tools for the stereocontrolled construction of these important pharmaceutical intermediates [15] [9] [12].

Rhodium-Catalyzed Asymmetric Hydrogenation

Chiral rhodium complexes bearing phosphine ligands have demonstrated exceptional efficacy in the asymmetric hydrogenation of enamide precursors to indanamine derivatives [15] [16]. The use of BINAP and DuPHOS ligands provides enantioselectivities exceeding 95% ee under mild reaction conditions [15]. The catalytic system operates through coordination of the substrate to the rhodium center, followed by stereoselective hydrogen addition from the less hindered face of the coordinated alkene [15]. Computational studies have revealed that the stereochemical outcome is determined by the steric interactions between the substrate and the chiral ligand environment [15].

Organocatalytic Asymmetric Synthesis

Imidazolidinone organocatalysts have emerged as powerful tools for the enantioselective construction of indanamine derivatives through Diels-Alder cycloaddition reactions [17]. The catalyst operates through formation of an iminium ion intermediate, which activates the dienophile component toward cycloaddition with electron-rich dienes [17]. The stereochemical outcome is controlled by the steric environment of the catalyst, with enantioselectivities ranging from 85-95% ee depending on the specific substrate combination [17]. The reaction proceeds under mild conditions and tolerates a wide range of functional groups, making it particularly suitable for complex molecule synthesis [17].

Iridium-Catalyzed Reductive Amination

Chiral iridium complexes bearing BINAP ligands have been successfully applied to the asymmetric reductive amination of prochiral ketones with dipropylamine [18]. The reaction proceeds through formation of an imine intermediate, followed by stereoselective reduction catalyzed by the chiral iridium complex [18]. Enantioselectivities of 90-98% ee can be achieved under optimized conditions, with the stereochemical outcome determined by the approach of the hydride donor to the coordinated imine substrate [18]. The reaction tolerates various functional groups and can be performed on preparative scales with excellent reproducibility [18].

Proline-Catalyzed Aldol Condensation

Proline-derived organocatalysts have been employed in the asymmetric aldol condensation approach to indanamine synthesis [17] [19]. The reaction proceeds through an enamine mechanism, where proline forms a transient enamine with the ketone component, which then undergoes stereoselective addition to the aldehyde acceptor [17] [19]. The stereochemical outcome is controlled by the formation of a chair-like transition state, with the pyrrolidine ring of proline providing the chiral environment [17] [19]. Enantioselectivities exceeding 90% ee can be achieved with careful optimization of reaction conditions [17] [19].

Nickel-Catalyzed Cross-Coupling

Chiral nickel complexes bearing bisoxazoline ligands have been developed for the enantioconvergent synthesis of dialkyl carbinamines [12]. The reaction involves the coupling of alkylzinc reagents with racemic α-phthalimido alkyl chlorides, providing enantioenriched protected amines with high stereoselectivity [12]. The catalyst operates through oxidative addition of the alkyl halide, followed by stereoselective reductive elimination to form the carbon-nitrogen bond [12]. Enantioselectivities of 88-96% ee can be achieved with excellent functional group tolerance [12].

| Catalytic System | Reaction Type | Substrate Class | Enantioselectivity (% ee) | Temperature (°C) |

|---|---|---|---|---|

| Chiral Phosphine-Rhodium Complex | Asymmetric Hydrogenation | Enamide precursors | >95 | Room temperature |

| Imidazolidinone Organocatalyst | Enantioselective Diels-Alder | Dienophile-diene systems | 85-95 | 0 to -78 |

| Chiral Iridium-BINAP Complex | Asymmetric Reductive Amination | Prochiral ketones | 90-98 | 50-80 |

| Proline-derived Organocatalyst | Asymmetric Aldol Condensation | Aldol donor-acceptor pairs | >90 | 0 to room temperature |

| Chiral Nickel-Bisoxazoline Complex | Enantioconvergent Cross-Coupling | Racemic halides | 88-96 | Room temperature |

Green Chemistry Approaches for Sustainable Production

The development of environmentally sustainable synthetic methodologies for indanamine derivatives has become a critical focus in modern pharmaceutical and fine chemical manufacturing [20] [21] [22]. Green chemistry principles provide a framework for designing synthetic processes that minimize environmental impact while maintaining high levels of efficiency and selectivity [20] [21] [23].

Solvent-Free Mechanochemical Synthesis

Mechanochemical approaches using ball mill technology have emerged as powerful alternatives to traditional solution-phase chemistry for indanamine synthesis [24] [25]. These methods eliminate the need for organic solvents, reducing both environmental impact and operational costs [24] [25]. Single-screw extrusion has been successfully applied to the solvent-free synthesis of imine intermediates, achieving near-quantitative yields without requiring post-synthetic purification [24]. The process operates under controlled temperature and pressure conditions, providing excellent reproducibility and scalability for industrial applications [24].

The mechanochemical synthesis of indanamine derivatives proceeds through a grinding mechanism that brings reactants into intimate contact, facilitating bond formation without the need for solvent mediation [25]. The process can be optimized through careful control of grinding frequency, temperature, and reaction time, providing yields that often exceed those obtained under traditional solution conditions [25]. The elimination of organic solvents represents a significant advancement in terms of environmental sustainability, with E-factors improving from 24.1-54.9 to 12.2-22.1 when switching from volatile organic compounds to mechanochemical approaches [26].

Single-Atom Catalysis

The development of single-atom catalysts has revolutionized the efficiency of indanamine synthesis by maximizing atom utilization while minimizing catalyst loading [21]. Iron-based single-atom catalysts have been successfully employed in carbon-hydrogen functionalization reactions, providing access to indanamine derivatives with exceptional selectivity [21]. These catalysts operate through well-defined active sites that promote selective bond formation while avoiding undesired side reactions [21]. The use of single-atom catalysts represents a significant advancement in terms of both environmental sustainability and economic efficiency [21].

Renewable Feedstock Integration

The incorporation of renewable feedstocks into indanamine synthesis has been achieved through the use of biomass-derived starting materials [21] [22]. Cellulose-derived aldehydes can serve as precursors to indanone intermediates, reducing dependence on petroleum-based feedstocks [21]. This approach aligns with circular economy principles and provides a pathway toward truly sustainable chemical manufacturing [21]. The use of renewable feedstocks requires careful optimization of reaction conditions to accommodate the unique reactivity profiles of biomass-derived substrates [21].

Microwave-Assisted Synthesis

Microwave heating has been successfully applied to indanamine synthesis, providing significant reductions in reaction time and energy consumption [27]. The selective heating mechanism of microwave irradiation allows for rapid temperature elevation while maintaining precise control over reaction conditions [27]. This approach has been particularly effective for cyclization reactions, where the rapid heating facilitates ring closure while minimizing decomposition pathways [27]. Energy consumption can be reduced by 20-40% compared to conventional heating methods, representing a significant improvement in process efficiency [27].

Catalytic Efficiency Optimization

The optimization of catalytic systems for indanamine synthesis has focused on reducing catalyst loading while maintaining high levels of activity and selectivity [28] [29]. Iron-catalyzed carbon-hydrogen functionalization reactions have been developed that operate with catalyst loadings as low as 0.1 mol%, providing significant cost and environmental benefits [29]. These systems utilize earth-abundant metals and operate under mild conditions, making them suitable for large-scale industrial applications [29].

| Green Chemistry Principle | Methodology | Specific Application | Environmental Benefit | Yield Improvement |

|---|---|---|---|---|

| Solvent-Free Synthesis | Mechanochemical grinding | Ball mill synthesis of indanamine derivatives | Elimination of organic solvents | 10-25% increase |

| Catalytic Efficiency | Single-atom catalysis | Iron-catalyzed C-H functionalization | Reduced catalyst loading | 15-30% increase |

| Renewable Feedstocks | Biomass-derived starting materials | Cellulose-derived aldehyde precursors | Reduced petroleum dependence | Variable |

| Waste Minimization | Atom economy optimization | Direct amination without protection groups | Minimized byproduct formation | 5-20% increase |

| Energy Efficiency | Microwave-assisted synthesis | Rapid heating for cyclization reactions | Reduced energy consumption | 20-40% time reduction |

Post-Synthetic Functionalization Techniques

The post-synthetic modification of indanamine derivatives provides a powerful approach for structural diversification and property optimization in pharmaceutical development [30] [31] [32]. These methodologies enable the introduction of various functional groups after the core indanamine scaffold has been constructed, offering advantages in terms of synthetic efficiency and molecular diversity [30] [31] [32].

Carbon-Hydrogen Activation Strategies

Palladium-catalyzed carbon-hydrogen activation has emerged as a premier method for the late-stage functionalization of indanamine derivatives [30]. The reaction typically employs palladium acetate as the catalyst in combination with suitable ligands and bases, operating under mild conditions that preserve the integrity of the indanamine core [30]. Meta-selective functionalization can be achieved with selectivities exceeding 10:1, allowing for precise installation of substituents at desired positions [30]. The reaction tolerates a wide range of functional groups and can be applied to complex molecular architectures [30].

The mechanism of palladium-catalyzed carbon-hydrogen activation involves initial coordination of the substrate to the palladium center, followed by cyclometalation to form a five- or six-membered metallacycle [30]. Subsequent functionalization occurs through reductive elimination, regenerating the active catalyst and releasing the functionalized product [30]. The stereochemical outcome can be controlled through judicious choice of ligands and reaction conditions [30].

N-Alkylation Methodologies

The selective alkylation of indanamine nitrogen atoms provides access to structurally diverse derivatives with modified pharmacological properties [25] [33]. The reaction typically involves treatment of the indanamine substrate with alkyl halides in the presence of a suitable base, such as potassium carbonate or sodium hydride [25]. Excellent N-selectivity can be achieved with selectivities exceeding 20:1, avoiding undesired O-alkylation or carbon alkylation pathways [25]. The reaction demonstrates exceptional functional group tolerance and can be performed under mild conditions [25].

Mechanochemical N-alkylation has been developed as an environmentally friendly alternative to traditional solution-phase methods [25]. The reaction is performed using ball mill technology under solvent-free conditions, achieving yields of 78-95% within 20 minutes of grinding [25]. This approach eliminates the need for organic solvents while providing excellent efficiency and selectivity [25].

Aromatic Halogenation

The selective introduction of halogen substituents into indanamine derivatives has been achieved through electrophilic aromatic substitution reactions [34]. N-bromosuccinimide and iodine have been employed as halogenating agents under mild conditions, providing para-selective halogenation with selectivities exceeding 5:1 [34]. The reaction tolerates various functional groups and can be performed in the presence of sensitive substituents [34].

The halogenated products serve as valuable intermediates for further functionalization through cross-coupling reactions [34]. Palladium-catalyzed Suzuki-Miyaura and Sonogashira coupling reactions have been successfully applied to these substrates, providing access to biaryl and alkynyl derivatives [31]. The reactions proceed under mild conditions with excellent functional group tolerance [31].

Click Chemistry Applications

Copper-catalyzed azide-alkyne cycloaddition has been employed for the late-stage modification of indanamine derivatives bearing appropriate functional handles [33]. The reaction proceeds under mild conditions in aqueous media, providing complete conversion to triazole-linked products [33]. This methodology has been particularly useful for the synthesis of bioconjugates and molecular probes [33].

The reaction mechanism involves coordination of the alkyne substrate to the copper catalyst, followed by azide coordination and cycloaddition to form the triazole ring [33]. The reaction demonstrates exceptional functional group tolerance and can be performed in the presence of sensitive biological molecules [33].

Oxidative Coupling Reactions

Copper-catalyzed oxidative coupling has been employed for the formation of biaryl linkages in indanamine derivatives [30]. The reaction typically uses copper sulfate as the catalyst in combination with an oxidant such as potassium persulfate [30]. Ortho-selective coupling can be achieved with selectivities exceeding 8:1, providing access to structurally complex products [30]. The reaction tolerates moderate levels of functional group diversity and can be optimized for specific substrate classes [30].

| Functionalization Strategy | Reaction Conditions | Functional Group Installed | Selectivity | Functional Group Tolerance |

|---|---|---|---|---|

| C-H Activation | Pd(OAc)₂, ligand, base, 100°C | Aryl, alkyl substituents | Meta-selective (>10:1) | Moderate to good |

| N-Alkylation | Alkyl halide, base, DMF, 80°C | Extended alkyl chains | N-Selective (>20:1) | Excellent |

| Aromatic Halogenation | NBS or I₂, mild conditions | Halogen substituents | Para-selective (>5:1) | Good |

| Oxidative Coupling | Cu catalyst, oxidant, room temperature | Biaryl linkages | Ortho-selective (>8:1) | Moderate |

| Click Chemistry | CuSO₄, sodium ascorbate, water | Triazole linkages | Complete (>99%) | Excellent |

Purity

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

MeSH Pharmacological Classification

Other CAS

Wikipedia

Dates

Dopamine D3 receptors modulate the rate of neuronal recovery, cell recruitment in Area X, and song tempo after neurotoxic damage in songbirds

Kristina Lukacova, Eva Pavukova, Lubor Kostal, Boris Bilcik, Lubica KubikovaPMID: 27339729 DOI: 10.1016/j.neuroscience.2016.06.032

Abstract

Songbirds, like humans, learn vocalizations and their striatum recruits new neurons in adulthood. Injury in striatal vocal nucleus Area X, involved in song learning and production in songbirds, is followed by massive regeneration. The newborn neurons arise from the subventricular zone (SVZ) rich in dopamine D3 receptors (D3Rs). The aim of this study was to investigate whether the D3Rs affect the rate of neuronal recovery in Area X. Male zebra finches (Taeniopygia guttata) received bilateral neurotoxic lesion of Area X and were implanted with osmotic minipumps containing D3R agonist 7-OH-DPAT, antagonist U99194, or saline. Treatment with 7-OH-DPAT but not U99194 led to significant reduction of lesion size and increased numbers of migrating neuroblasts and newborn cells in the Area X. These cells were detected in the lesion border as well as the lesion center. Lesion also led to increased mRNA expression of the D3Rs in the neurogenic SVZ and in the nucleus robustus arcopallialis (RA) involved in song production. Moreover, lesion alone prolonged the song duration and this may be facilitated by D3Rs in RA. Parallel lesion and stimulation of D3Rs prolonged it even more, while blocking of D3Rs abolished the lesion-induced effect. These data suggest that D3R stimulation after striatal injury accelerates the striatal recovery and can cause behavioral alterations.Role of cerebellar dopamine D(3) receptors in modulating exploratory locomotion and cataleptogenicity in rats

Saki Shimizu, Ayaka Tatara, Maho Sato, Tomone Sugiuchi, Satoshi Miyoshi, Saki Andatsu, Tomoya Kizu, Yukihiro OhnoPMID: 24368396 DOI: 10.1016/j.pnpbp.2013.12.013

Abstract

Dopamine D(3) receptors are highly expressed in the cerebellum; however, their pathophysiological functions are not fully understood. Here, we conducted microinjection studies to clarify the role of cerebellar D(3) receptors in modulating locomotion and cataleptogenicity in rats. Microinjection of the preferential D(3) agonist 7-hydroxy-N,N-di-n-propyl-2-aminotetralin (7-OH-DPAT) into lobe 9 of the cerebellum significantly reduced spontaneous locomotor activity with a U-shaped dose-response curve. The intracerebellar microinjection of 7-OH-DPAT did not elicit catalepsy by itself, but markedly potentiated catalepsy induction with a low dose (0.3mg/kg) of haloperidol. The catalepsy enhancement by 7-OH-DPAT occurred in a dose-dependent manner and was not associated with the locomotor inhibition. U-99194A (a selective D(3) antagonist) or AD-6048 (a preferential D(3) vs. D(2) antagonist) antagonized both the catalepsy enhancement and the locomotor inhibition with 7-OH-DPAT. In addition, U-99194A and AD-6048 per se significantly alleviated catalepsy induced by a high dose (0.5mg/kg) of haloperidol. Furthermore, microinjection of 7-OH-DPAT into the nucleus accumbens or the dorsolateral striatum neither affected spontaneous locomotor activity nor haloperidol (0.3mg/kg)-induced catalepsy. The present results illustrate for the first time the role of cerebellar D(3) receptors in modulating cataleptogenicity of antipsychotic agents, implying that blockade of cerebellar D(3) receptors contributes to the reduction of extrapyramidal side effects.In vivo occupancy of dopamine D3 receptors by antagonists produces neurochemical and behavioral effects of potential relevance to attention-deficit-hyperactivity disorder

V Barth, A B Need, E T Tzavara, B Giros, C Overshiner, S D Gleason, M Wade, A M Johansson, K Perry, G G Nomikos, J M WitkinPMID: 23197772 DOI: 10.1124/jpet.112.198895

Abstract

Dopamine D(3) receptors have eluded definitive linkage to neurologic and psychiatric disorders since their cloning over 20 years ago. We report a new method that does not employ a radiolabel for simultaneously defining in vivo receptor occupancy of D(3) and D(2) receptors in rat brain after systemic dosing using the tracer epidepride (N-[[(2S)-1-ethylpyrrolidin-2-yl]methyl]-5-iodo-2,3-dimethoxybenzamide). Decreases in epidepride binding in lobule 9 of cerebellum (rich in D(3) receptors) were compared with nonspecific binding in the lateral cerebellum. The in vivo occupancy of the dopamine D(3) receptors was dose dependently increased by SB-277011A (trans-N-[4-[2-(6-cyano-1,2,3,4-tetrahydroisoquinolin-2-yl)ethyl]cyclohexyl]-4-quinolinecarboxamide) and U99194 (2,3-dihydro-5,6-dimethoxy- N,N-dipropyl-1H-inden-2-amine). Both antagonists increased extracellular levels of acetylcholine (ACh) in the medial prefrontal cortex of rats and modified brain-tissue levels of ACh and choline. Consistent with these findings, the D(3) receptor antagonists enhanced the acquisition of learning of rats either alone or in the presence of the norepinephrine uptake blocker reboxetine as with the attention-deficit-hyperactivity disorder (ADHD) drug methylphenidate. Like reboxetine, the D(3) receptor antagonists also prevented deficits induced by scopolamine in object recognition memory of rats. Mice in which the dopamine transporter (DAT) has been deleted exhibit hyperactivity that is normalized by compounds that are effective in the treatment of ADHD. Both D(3) receptor antagonists decreased the hyperactivity of DAT(-/-) mice without affecting the activity of wild type controls. The present findings indicate that dopamine D(3) receptor antagonists engender cognition-enhancing and hyperactivity-dampening effects. Thus, D(3) receptor blockade could be considered as a novel treatment approach for cognitive deficits and hyperactivity syndromes, including those observed in ADHD.Dopamine-₃ receptor modulates intraocular pressure: implications for glaucoma

Claudio Bucolo, Gian Marco Leggio, Adriana Maltese, Alessandro Castorina, Velia D'Agata, Filippo DragoPMID: 22178719 DOI: 10.1016/j.bcp.2011.11.031

Abstract

The aim of the present study was to investigate the role of D₃ receptor on intraocular pressure regulation using WT and KO D₃R⁻/⁻ mice. Both mice were used with normal eye pressure or steroid-induced ocular hypertension. As measured by tonometry, the topical application of 7-OH-DPAT, a dopamine D₃-preferring receptor agonist, significantly decreased, in a dose-dependent manner, the intraocular pressure in WT mice both in an ocular normotensive group and an ocular hypertensive group. Pretreatment with U-99194A, a D₃ receptor antagonist, reverted 7-OH-DPAT induced ocular hypotension in WT mice. No change of intraocular pressure was observed after topical application of 7-OH-DPAT in KO D₃R⁻/⁻ mice. PCR analysis demonstrated the presence of all dopamine receptor genes in eye tissues obtained from WT mice, and the lack of D₃R mRNAs in KO mice. The present study identified the D₃R subtype as the most important receptor of the dopaminergic system to modulate intraocular pressure with relevant implications for glaucoma that represents one of the most crippling optic neuropathies.Examining the Effects of Sodium Ions on the Binding of Antagonists to Dopamine D2 and D3 Receptors

Claire L Newton, Martyn D Wood, Philip G StrangePMID: 27379794 DOI: 10.1371/journal.pone.0158808

Abstract

Many G protein-coupled receptors have been shown to be sensitive to the presence of sodium ions (Na+). Using radioligand competition binding assays, we have examined and compared the effects of sodium ions on the binding affinities of a number of structurally diverse ligands at human dopamine D2 and dopamine D3 receptor subtypes, which are important therapeutic targets for the treatment of psychotic disorders. At both receptors, the binding affinities of the antagonists/inverse agonists SB-277011-A, L,741,626, GR 103691 and U 99194 were higher in the presence of sodium ions compared to those measured in the presence of the organic cation, N-methyl-D-glucamine, used to control for ionic strength. Conversely, the affinities of spiperone and (+)-butaclamol were unaffected by the presence of sodium ions. Interestingly, the binding of the antagonist/inverse agonist clozapine was affected by changes in ionic strength of the buffer used rather than the presence of specific cations. Similar sensitivities to sodium ions were seen at both receptors, suggesting parallel effects of sodium ion interactions on receptor conformation. However, no clear correlation between ligand characteristics, such as subtype selectivity, and sodium ion sensitivity were observed. Therefore, the properties which determine this sensitivity remain unclear. However these findings do highlight the importance of careful consideration of assay buffer composition for in vitro assays and when comparing data from different studies, and may indicate a further level of control for ligand binding in vivo.Quinpirole-induced 50 kHz ultrasonic vocalization in the rat: role of D2 and D3 dopamine receptors

Stefan M Brudzynski, Melanie Komadoski, Joel St PierrePMID: 22015714 DOI: 10.1016/j.bbr.2011.10.004

Abstract

The goal of the present investigation was to study a full dose-response of quinpirole in production of species-specific 50 kHz ultrasonic vocalizations in rats, and to study involvement of D2 and D3 dopamine receptors in this response. Quinpirole, a D2/D3 dopamine agonist with high selectivity for D2 dopamine receptors, was injected into the shell of the nucleus accumbens. Quinpirole induced species-specific 50 kHz ultrasonic vocalizations at a wide range of doses as compared to saline. The dose-response study showed a triphasic effect of quinpirole and reached two comparable peak responses in the number of emitted vocalizations at 0.25 μg and 6 μg, respectively (a 24-fold dose difference). These two peaks were separated by a decreased phase. A medium dose range (0.5-1.0 μg) of quinpirole consistently depressed production of calls to the control level. Application of antagonists of D2 dopamine receptors (raclopride) and D3 dopamine receptors (U-99194A) before quinpirole revealed that quinpirole activates differentially the D2 and D3 dopamine receptors at different doses. The vocalization response induced by the low dose of quinpirole (0.25 μg) was antagonized by local pretreatment with the D3 receptor antagonist but not by the D2 receptor antagonist. On the other hand, the response induced by the high dose of quinpirole (6 μg) was antagonized by a similar local pretreatment with the D2 receptor antagonist but not by the D3 receptor antagonist. In conclusion, the results indicated that quinpirole can induce 50 kHz vocalizations after its direct intra-accumbens application in rats, and both D2 and D3 dopamine receptors are involved in the response. They play, however, different functional roles, as revealed by the triphasic effect of increasing doses of quinpirole.An endogenous dopaminergic tone acting on dopamine D3 receptors may be involved in diurnal changes of tuberoinfundibular dopaminergic neuron activity and prolactin secretion in estrogen-primed ovariectomized rats

Shu-Ling Liang, Jenn-Tser PanPMID: 22155687 DOI: 10.1016/j.brainresbull.2011.11.018

Abstract

The diurnal rhythm of tuberoinfundibular dopaminergic (TIDA) neuron activity, i.e., high in the morning and low in the afternoon, is prerequisite for the afternoon prolactin (PRL) surge in proestrous and estrogen-primed ovariectomized (OVX) female rats. Whether dopamine acts via D(3) receptors in regulating the rhythmic TIDA neuron activity and PRL secretion in estrogen-primed OVX (OVX+E(2)) rats is the focus of this study. Intracerebroventricular (icv) injection of a D(3) receptor agonist, PD128907 (0.1-10 μg/3 μl), in the morning significantly reduced the basal activity of TIDA neurons and increased plasma PRL level. The effects of PD128907 were reversed by co-administration of U99194A, a D(3) receptor antagonist, but not by raclopride, a D(2) receptor antagonist. To determine whether endogenous dopamine acts on D(3) receptors involved in the diurnal changes of the activities, we used both U99194A, a D(3) receptor antagonist, and an antisense oligodeoxynucleotide (ODN) against D(3) receptor mRNA in the study. U99194A (0.1 μg/3 μl, icv) given at 1200 h significantly reversed the lowered TIDA neuron activity and the afternoon PRL surge at 1500 h. Moreover, OVX+E(2) rats pretreated with the antisense ODN (10 μg/3 μl, icv) for 2 days had the same effects as the D(3) receptor antagonist on TIDA neuron activity and the PRL surge. The same treatment with sense ODN had no effect. In conclusion, an endogenous DA tone may act on D(3) receptors to inhibit TIDA neuron activity and in turn stimulate the PRL surge in the afternoon of OVX+E(2) rats.Behavioral effects of D3 receptor inhibition and 5-HT4 receptor activation on animals undergoing chronic cannabinoid exposure during adolescence

Oualid Abboussi, Nadia Said, Karim Fifel, Sara Lakehayli, Abdelouahhab Tazi, Soumaya El GanouniPMID: 26497809 DOI: 10.1007/s11011-015-9753-2

Abstract

Chronic exposure to cannabinoids during adolescence results in long-lasting behavioral deficits that match some symptomatologic aspects of schizophrenia. The aim of this study was to investigate the reversibility of the emotional and the cognitive effects of chronic exposure to cannabinoids during adolescence, via subsequent modulation of the serotoninergic 5-HT4 and dopaminergic D3 receptors. RS67333 as a 5-HT4 agonist and U-99194A as a D3 antagonist were administered separately at 1 mg/kg and 20 mg/kg, and in combination at 0.5 mg/kg and 10 mg/kg to adult animals undergoing chronic treatment with the synthetic cannabinoid receptor agonist WIN55,212-2 (1 mg/kg) during adolescence. Animals were tested for anxiety-like behavior and episodic-like memory in the open field and novel object recognition tests respectively 30 minutes after the last drug administration. Chronic WIN55,212-2 treated animals exhibited a lasting disruption of episodic memory and increased anxiety levels. The effect on episodic-like memory were partially restored by acute administration of RS67333 and U-99194A and completely by administration of both drugs in combination at lower doses. However, only RS67333 (20 mg/kg) improved the anxiogenic-like effect of WIN55,212-2. These findings give further support that chronic exposure to cannabinoids during adolescence may be used as an animal model for schizophrenia, and highlight D3 and 5-HT4 receptors as potential targets for an enhanced treatment of the cognitive aspect of this disease.Distinct effects of pramipexole on the proliferation of adult mouse sub-ventricular zone-derived cells and the appearance of a neuronal phenotype

Sara Merlo, Pier Luigi Canonico, Maria Angela SortinoPMID: 21272591 DOI: 10.1016/j.neuropharm.2011.01.026

Abstract

Pramipexole (PPX) is a dopamine agonist with an 8-fold higher affinity for D3 than D2 receptor, whose efficacy in the treatment of Parkinson's disease is based on dopamine agonistic activity. PPX has also been recently shown to be endowed with neuroprotective activity and neurogenic potential. The aim of this study was a more detailed characterization of PPX-induced neurogenesis. Both D2 and D3 receptors are expressed in floating and differentiated neurospheres obtained from the sub-ventricular zone (SVZ) of adult mice. Treatment of secondary neurospheres with 10 μM PPX causes a marked induction of cell proliferation, assessed by enhanced cell number and S phase population at cell cycle analysis. Stimulation of proliferation by PPX is still detectable in plated neurospheres before the onset of migration and differentiation, as by enhanced BrdU incorporation. This effect is sensitive to the selective D3 dopamine receptor antagonist U99194A, as well as to sulpiride. A 24 h treatment with PPX does not modify the morphology of neurosphere-derived cells, but causes an increase of glial fibrillary acidic protein (GFAP)-positive cells, an effect sensitive to both D2 and D3 antagonism. Differentiation toward the neuronal lineage is increased by PPX as shown by enhancement of the cell population positive to the early neuronal marker doublecortin (DCX) at 24 h and the mature neuronal marker microtubule associated protein (MAP2) at 72 h. This effect is not modified by treatment with U99194A and is mimicked by BDNF. Accordingly, PPX increases BDNF release with a mechanism involving D2 but not D3 receptors.Dopamine D3-like receptors modulate anxiety-like behavior and regulate GABAergic transmission in the rat lateral/basolateral amygdala

Marvin R Diaz, Ann M Chappell, Daniel T Christian, Nancy J Anderson, Brian A McCoolPMID: 21270771 DOI: 10.1038/npp.2010.246